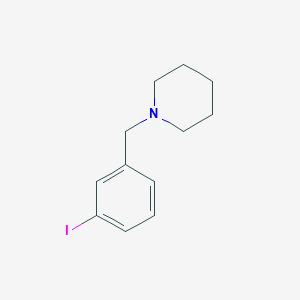

1-(3-Iodobenzyl)piperidine

Description

Significance of Piperidine (B6355638) Heterocycles in Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the synthesis of numerous pharmaceuticals. ugent.benih.gov Its structural features and synthetic versatility make it a highly desirable component in the design of new drugs. nih.gov Piperidine and its derivatives are integral to more than twenty classes of pharmaceuticals and are also found in various naturally occurring alkaloids. researchgate.netresearchgate.net

The significance of the piperidine nucleus is underscored by its presence in a multitude of FDA-approved drugs. acs.org These compounds exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, antihypertensive, analgesic, and anti-inflammatory effects. researchgate.netbohrium.com The structural flexibility of the piperidine ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. researchgate.netnih.gov This adaptability has made piperidine a cornerstone in the development of treatments for a wide range of diseases. researchgate.netbohrium.com

The prevalence of piperidine scaffolds in medicinal chemistry is also due to their ability to interact with biological targets with high affinity and specificity. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated to form a cation, facilitating interactions with receptor sites. researchgate.net This, combined with the three-dimensional conformations that the piperidine ring can adopt, allows for precise spatial orientation of functional groups to optimize binding to target proteins. researchgate.netnih.gov

Role of Benzylpiperidine Moiety as a Privileged Structure

Within the broader class of piperidine-containing compounds, the N-benzylpiperidine moiety holds a special status as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel ligands. researchgate.netmdpi.com The N-benzylpiperidine motif is frequently employed in drug discovery due to its structural flexibility and three-dimensional nature, which allows for effective interaction with a variety of protein targets. researchgate.netnih.gov

The benzyl (B1604629) group attached to the piperidine nitrogen provides a key structural element that can engage in various non-covalent interactions, such as van der Waals forces and π-π stacking with aromatic residues in protein binding pockets. researchgate.net Furthermore, the tertiary amine of the piperidine ring can form crucial cation-π interactions with the target protein. researchgate.netnih.gov This combination of features makes the N-benzylpiperidine scaffold a powerful tool for medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates. researchgate.net

Numerous approved drugs and clinical candidates incorporate the N-benzylpiperidine motif, highlighting its importance in pharmaceutical development. researchgate.netnih.gov For instance, this scaffold is a key component in drugs targeting the central nervous system. The ability of the N-benzylpiperidine moiety to be readily synthesized and modified further enhances its utility in the creation of diverse chemical libraries for high-throughput screening. whiterose.ac.uk

Overview of Halogenated Piperidine Derivatives in Pharmaceutical Research

The introduction of halogen atoms into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. Halogenation of piperidine derivatives can significantly influence their lipophilicity, metabolic stability, and binding affinity to target receptors. tandfonline.com The strategic placement of halogens on the benzyl ring of N-benzylpiperidine scaffolds can lead to compounds with improved potency and selectivity. nih.gov

Iodine, in particular, can play a unique role in drug design. The introduction of an iodine atom can increase the mass and size of the molecule, potentially leading to stronger interactions with the target. Furthermore, radioactive isotopes of iodine, such as ¹²⁵I, can be incorporated into molecules for use in radiolabeling and imaging studies. nih.govontosight.ai This is particularly valuable in preclinical research for studying the biodistribution and target engagement of novel compounds. nih.gov

Research on halogenated piperidine derivatives has yielded compounds with a wide range of biological activities. For example, some halogenated derivatives have shown promise as antimicrobial agents. tandfonline.com In the context of N-benzylpiperidines, halogen substitution on the benzyl ring has been explored to develop potent and selective ligands for various receptors, including sigma receptors which are implicated in a number of neurological disorders. nih.gov The synthesis of halogenated piperidines can be achieved through various methods, including the use of halogenated starting materials or by direct halogenation of the piperidine or benzyl ring. mdpi.comorganic-chemistry.org

Chemical Profile of 1-(3-Iodobenzyl)piperidine

| Property | Value |

| Molecular Formula | C₁₂H₁₆IN |

| Molecular Weight | 301.17 g/mol |

| IUPAC Name | 1-[(3-iodophenyl)methyl]piperidine |

| CAS Number | 859850-87-6 |

| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)I |

| InChI Key | UBTQOFNYBSZILI-UHFFFAOYSA-N |

| Appearance | Not specified |

| Purity | 97.0% fluorochem.co.uk |

Research Findings on this compound and Related Compounds

| Compound | Research Area | Key Findings |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma Receptor Ligands | Identified as a potent and selective σ₁ receptor ligand with a 96-fold selectivity over σ₂ receptors (Kᵢσ₁ = 0.96 ± 0.05 nM). nih.gov |

| 4-B-[¹²⁵I]-IBSP (4-benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine) | Radiopharmaceutical | Estimated to be a safe candidate for clinical studies in lung malignancies based on biodistribution data in rats. nih.gov |

| 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) | Organic Synthesis | Serves as a versatile building block for developing derivatives with potential antimicrobial and anticancer properties. |

| 1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2h),4'-piperidine) | Medicinal Chemistry | Complex structure suggests potential for applications in medical imaging or as a receptor agonist/antagonist. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-iodophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZUICHKJGHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590427 | |

| Record name | 1-[(3-Iodophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-87-6 | |

| Record name | 1-[(3-Iodophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity of 1 3 Iodobenzyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to readily participate in reactions with electrophiles.

Nucleophilic Properties and Alkylation/Acylation

As a secondary amine derivative, the piperidine nitrogen in 1-(3-iodobenzyl)piperidine is a potent nucleophile. It can react with a range of electrophiles, such as alkyl halides and acyl chlorides, in standard nucleophilic substitution and addition reactions.

Alkylation: The nitrogen atom can attack an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. For instance, reaction with an alkyl halide (R-X) would yield a 1-(3-iodobenzyl)-1-alkylpiperidin-1-ium halide. The reaction rate and success depend on the nature of the alkyl halide and the reaction conditions, such as solvent and temperature. Generally, alkyl iodides are more reactive than bromides, which are more reactive than chlorides. researchgate.net To favor monoalkylation and prevent the formation of quaternary salts, the reaction can be controlled by the slow addition of the alkylating agent. researchgate.net

Acylation: Similarly, the piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides. This nucleophilic acyl substitution results in the formation of an amide. This type of reaction is fundamental in building more complex molecular structures.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

Hofmann Exhaustive Methylation

Hofmann elimination is a process where an amine is converted into an alkene. byjus.com The procedure begins with "exhaustive methylation," where the amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the nitrogen atom would be methylated three times by excess methyl iodide to yield 1-(3-iodobenzyl)-1,1-dimethylpiperidin-1-ium iodide.

This salt is then treated with silver oxide and water, which generates a quaternary ammonium hydroxide (B78521). wikipedia.org Upon heating, this intermediate undergoes an elimination reaction. byjus.com The hydroxide ion acts as a base, abstracting a proton from a beta-carbon of the piperidine ring, leading to the cleavage of the carbon-nitrogen bond and the formation of an alkene. The bulky quaternary ammonium group acts as a good leaving group, and the reaction typically follows Hofmann's rule, favoring the formation of the least substituted alkene. byjus.comyoutube.com

Reactions Involving the Iodobenzyl Moiety

The iodobenzyl portion of the molecule is characterized by the carbon-iodine bond on the benzene (B151609) ring, which is a key site for aromatic substitution and cross-coupling reactions.

Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. The iodine atom is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. However, it is an ortho-, para- director. The benzylpiperidine group is also an ortho-, para- director, but it is an activating group. The outcome of an EAS reaction on this molecule would depend on the interplay of these electronic effects and steric hindrance from the substituents.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. libretexts.org

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces another halogen atom. masterorganicchemistry.commasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. libretexts.org

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group. msu.edu

The precise location of the substitution would be directed by the combined influence of the existing iodo and benzylpiperidine groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-iodine bond is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. Aryl iodides are highly reactive substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the iodine atom on this compound with the organic group from the boron reagent, forming a new C-C bond.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene, catalyzed by palladium. wikipedia.orgthermofisher.com This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted alkene. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This method is highly effective for forming aryl-alkyne bonds, replacing the iodine atom with an alkynyl group. mdpi.com

The table below summarizes these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium Catalyst + Base | Aryl-Alkyl/Aryl |

| Heck | Alkene (e.g., H₂C=CHR) | Palladium Catalyst + Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Palladium Catalyst + Copper(I) + Base | Aryl-Alkynyl |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, heat, and chemical exposure. Organoiodine compounds, in general, are known to be the least stable of the organohalogens, with the carbon-iodine bond being relatively weak and susceptible to cleavage. researchgate.net

Potential degradation pathways could include:

Dehalogenation: Reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom, is a known transformation for organoiodine compounds, which can occur under certain environmental or biological conditions. researchgate.netwikipedia.org

Oxidation: The piperidine ring and the benzyl (B1604629) group can be susceptible to oxidation. Advanced oxidation processes can lead to hydroxylation, cleavage of the piperidine ring, or oxidation of the nitrogen atom. researchgate.netmdpi.comnih.gov The C-I bond can also be broken during oxidative processes, leading to the release of iodide. researchgate.net

Photolysis: Like many aromatic compounds, this compound may be susceptible to degradation upon exposure to UV light. Direct photolysis can lead to the cleavage of the C-I bond. mdpi.com

The degradation of organoiodine compounds is generally considered to proceed more readily than that of their chlorinated or brominated analogs. researchgate.net

Structural Elucidation and Characterization of 1 3 Iodobenzyl Piperidine

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in chemical analysis, each providing a unique piece of the structural puzzle by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(3-Iodobenzyl)piperidine, distinct signals corresponding to the protons in the piperidine (B6355638) ring and the iodobenzyl group are expected.

Aromatic Protons: The protons on the iodinated benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 7.7 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The proton between the two substituents (at C2) would likely be a singlet or a narrow triplet, while the other three aromatic protons would show doublet and triplet splitting patterns based on their coupling with adjacent protons.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the benzene ring and the piperidine nitrogen would give rise to a singlet at approximately δ 3.4-3.6 ppm.

Piperidine Protons: The protons on the piperidine ring would appear in the upfield region. The four protons adjacent to the nitrogen (α-protons) are expected to resonate around δ 2.3-2.5 ppm as a multiplet. The remaining six protons (β- and γ-protons) would produce a more complex multiplet in the range of δ 1.4-1.7 ppm. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The six carbons of the benzene ring would show signals in the aromatic region (δ 120-145 ppm). The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly lower than the others in the aromatic region, around δ 95 ppm, due to the heavy atom effect.

Benzylic Carbon: The benzylic carbon (-CH₂-) signal is anticipated to appear around δ 63-65 ppm.

Piperidine Carbons: The carbons of the piperidine ring would be observed in the aliphatic region, with the α-carbons appearing around δ 54-56 ppm, the β-carbons around δ 26-28 ppm, and the γ-carbon at approximately δ 24-26 ppm.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.7 | 128 - 142 |

| Benzylic CH₂ | 3.4 - 3.6 | 63 - 65 |

| Piperidine α-CH₂ | 2.3 - 2.5 | 54 - 56 |

| Piperidine β-CH₂ | 1.5 - 1.7 | 26 - 28 |

| Piperidine γ-CH₂ | 1.4 - 1.6 | 24 - 26 |

| Aromatic C-I | - | ~95 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₂H₁₆IN, which corresponds to a molecular weight of 301.17 g/mol . fishersci.com

In a typical mass spectrum using electrospray ionization (ESI), the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 302.18. High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the elemental formula. scielo.br

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for benzylpiperidine derivatives include the cleavage of the benzylic C-N bond. This would be expected to produce a prominent fragment ion corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, or the iodobenzyl cation at m/z 217. Another characteristic fragment would be the piperidinyl cation or related fragments resulting from the cleavage of the piperidine ring. scielo.brmassbank.eu

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆IN |

| Molecular Weight | 301.17 g/mol |

| [M+H]⁺ (m/z) | 302.18 |

| Key Fragment Ion (m/z) | 217 (Iodobenzyl cation) |

| Key Fragment Ion (m/z) | 91 (Tropylium ion) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the piperidine and benzyl (B1604629) methylene groups would be observed just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹).

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the region of 1050-1250 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the meta-substituted benzene ring would appear in the 680-880 cm⁻¹ region, which can be diagnostic of the substitution pattern.

C-I Stretching: The C-I bond stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2800 - 2980 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Tertiary C-N Stretch | 1050 - 1250 |

| Aromatic C-H Bend | 680 - 880 |

| C-I Stretch | 500 - 600 |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the iodobenzyl chromophore. Aromatic compounds typically exhibit one or more absorption bands in the ultraviolet region. acs.org For iodinated aromatic compounds, characteristic absorption bands are often observed. researchgate.netresearchgate.net The presence of the iodine atom may cause a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene. It is anticipated that this compound would exhibit absorption maxima (λmax) around 220-230 nm and a weaker band around 260-280 nm, corresponding to π → π* electronic transitions within the benzene ring. semanticscholar.orgstackexchange.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and conformational details of the this compound molecule.

Although a specific crystal structure for this compound is not publicly available, studies on similar benzylpiperidine derivatives show that the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net In the crystal structure of this compound, it is expected that the iodobenzyl group would occupy an equatorial position on the piperidine ring to minimize steric hindrance. rsc.org X-ray analysis would also reveal details about intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the crystal packing. vensel.org

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. oup.com A GC analysis, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the purity of a sample. nih.gov For tertiary amines, specialized columns may be required to prevent peak tailing, which can occur due to the interaction of the basic amine with the column material. bre.comresearchgate.net The purity is determined by the relative area of the peak corresponding to the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. For a basic compound like this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) would be a common method. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound. The purity is assessed by comparing the peak area of the main component to the total area of all observed peaks.

A purity of ≥97% for commercially available this compound is often confirmed using these chromatographic techniques. fishersci.com

Computational Chemistry and Molecular Modeling Studies of 1 3 Iodobenzyl Piperidine

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT provides a balance between accuracy and computational cost, making it a standard method for studying the geometry and electronic features of drug-like molecules. These calculations for 1-(3-Iodobenzyl)piperidine would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. The piperidine (B6355638) ring is known to favor a chair conformation.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the piperidine ring, specifically involving the lone pair of electrons on the basic nitrogen atom. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons; it would likely be distributed across the π-system of the iodobenzyl ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.4 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.1 D |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, highlighting regions that are rich or poor in electrons.

In an MEP map of this compound:

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, would be concentrated around the nitrogen atom of the piperidine ring due to its lone pair. This site is the most likely to act as a proton acceptor or engage in hydrogen bonding.

Positive Potential (Blue): Regions of positive potential, which are electron-poor, would be found on the hydrogen atoms attached to the piperidine ring and the benzyl (B1604629) group. These areas are susceptible to interactions with nucleophilic or negatively charged species.

Neutral Regions (Green): The carbon backbone and the aromatic ring would generally show a more neutral potential. The large iodine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. The piperidine scaffold is a common feature in ligands targeting various biological systems, particularly in the central nervous system. Plausible targets for this compound include sigma receptors (σ1R and σ2R) and various neurotransmitter transporters, which are frequently modulated by benzylpiperidine derivatives.

Prediction of Binding Affinities and Interactions

Docking algorithms calculate a "docking score" or estimate the binding affinity (e.g., Ki or ΔG) to rank different binding poses and predict the strength of the ligand-receptor interaction. A lower docking score generally indicates a more favorable binding interaction. The binding affinity of this compound would be compared against known ligands for the target to gauge its potential potency.

| Biological Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Sigma-1 Receptor (σ1R) | -8.5 | Neurodegenerative diseases, Pain |

| Sigma-2 Receptor (σ2R) | -7.9 | Cancer imaging, Neuropathic pain |

| Dopamine (B1211576) Transporter (DAT) | -7.2 | Neuropsychiatric disorders |

| Acetylcholinesterase (AChE) | -6.8 | Alzheimer's disease |

Ligand-Protein Interaction Profiling

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, a typical interaction profile within a receptor binding pocket would involve:

Ionic Interaction/Salt Bridge: At physiological pH, the piperidine nitrogen is expected to be protonated (positively charged). This allows it to form a strong ionic bond with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), which is often a critical anchor point for piperidine-containing ligands in sigma receptors.

Hydrophobic Interactions: The benzyl ring would likely occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues like phenylalanine (Phe), tryptophan (Trp), leucine (B10760876) (Leu), and isoleucine (Ile).

Halogen Bonding: The iodine atom on the benzyl ring can act as a halogen bond donor, interacting with an electron-rich atom like a backbone carbonyl oxygen or a hydroxyl group of a serine or tyrosine residue. This specific interaction can significantly enhance binding affinity and selectivity.

π-Cation Interaction: The positively charged piperidine ring can interact favorably with the electron-rich π-system of aromatic residues like Phe or Tyr.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of the ligand, protein, and surrounding solvent (typically water), providing a more realistic assessment of the stability and dynamics of the complex.

An MD simulation starting with the best-docked pose of this compound would allow for the analysis of several key factors:

Complex Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time (e.g., 100-500 nanoseconds). A stable, low-fluctuation RMSD value suggests that the binding pose is stable and the ligand does not dissociate from the binding pocket.

Interaction Persistence: MD simulations can track the persistence of key interactions identified in docking, such as hydrogen bonds or salt bridges, over time. An interaction that is maintained for a high percentage of the simulation is considered robust.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture this induced fit, revealing how the protein might adapt to accommodate the ligand and how the flexible parts of the ligand explore different conformations within the binding site.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-activity relationship studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational SAR analyses utilize various methods to predict the activity of new molecules, saving time and resources in the drug discovery pipeline. uni-bonn.de For derivatives of piperidine, a common scaffold in many pharmaceuticals, computational tools can predict a wide range of biological activities and potential protein targets. clinmedkaz.org

While specific computational studies focused exclusively on this compound are not extensively available in the reviewed scientific literature, the general principles and findings from studies on similar piperidine derivatives can provide a framework for understanding its potential activities. The unique combination of the piperidine ring, the benzyl group, and the iodine substituent at the meta position of the phenyl ring are the key structural features that would be analyzed in such computational models. The piperidine moiety is a versatile fragment found in numerous drugs, often interacting with receptors in the central nervous system (CNS). clinmedkaz.orgnih.gov The iodobenzyl group's size, lipophilicity, and electronic properties, influenced by the iodine atom, are critical for its interaction with biological targets. researchgate.net

The PASS (Prediction of Activity Spectra for Substances) online tool is a computational method used to predict the biological activity spectrum of a compound based on its structural formula. clinmedkaz.org The prediction is based on a training set of known biologically active substances. The results are presented as a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

A comprehensive PASS analysis of various piperidine derivatives has shown predictions for a wide range of pharmacological effects. clinmedkaz.org These often include activities related to the central nervous system, such as neurotransmitter uptake inhibition and potential applications in treating neurodegenerative diseases like Parkinson's disease. clinmedkaz.org Additionally, activities like membrane-stabilizing effects and interactions with various enzymes and receptors are commonly predicted for this class of compounds. clinmedkaz.org

For This compound , a specific PASS analysis would be required to generate a precise spectrum of its probable biological activities. As of the current literature review, a dedicated PASS analysis for this specific compound has not been published. Therefore, a data table of predicted activities cannot be provided at this time. A hypothetical analysis would predict activities based on its structural similarity to other benzylpiperidines, likely including effects on CNS targets.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by leveraging the principle of molecular similarity. nih.govsemanticscholar.orgnih.govexpasy.org It compares the query molecule to a large database of known active ligands for a wide array of protein targets. nih.gov The output is a ranked list of potential protein targets, providing valuable insights for identifying the mechanism of action, understanding off-target effects, and drug repurposing. nih.gov The prediction relies on a combination of 2D and 3D similarity measures between the query compound and known ligands. nih.gov

In silico analyses of various piperidine derivatives using SwissTargetPrediction have revealed potential interactions with a broad range of targets. clinmedkaz.org These commonly include enzymes such as proteases and kinases, G-protein-coupled receptors (GPCRs), and ion channels. clinmedkaz.org For substituted N-benzyl piperidines, studies have shown affinity for transporters like the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT), indicating their potential role in modulating neurotransmitter levels. nih.govuky.edu

A specific SwissTargetPrediction analysis for This compound would provide a detailed list of its most likely protein targets. However, based on the available scientific literature, such a specific prediction has not been reported. Consequently, a data table of predicted targets for this compound cannot be generated. Based on the analysis of structurally related compounds, it is plausible that its targets could include various receptors, enzymes, and transporters within the central nervous system.

Biological and Pharmacological Investigations of 1 3 Iodobenzyl Piperidine and Analogs

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of 1-(3-iodobenzyl)piperidine and its structural analogs has revealed a complex interaction profile with various biological targets. These investigations are crucial for understanding the therapeutic potential and mechanism of action of this class of compounds. The following sections detail the findings from a range of assays, including receptor binding, enzyme inhibition, ion channel modulation, and cellular activity studies.

Benzylpiperidine derivatives have been extensively studied for their affinity towards a variety of receptors and transporters, which are key targets in the central nervous system. The piperidine (B6355638) moiety is recognized as a critical structural element for activity at several of these sites. uliege.be

Sigma (σ) Receptors: The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for therapeutic agents for neuropsychiatric disorders and cancer. nih.gov Piperidine-containing compounds have consistently demonstrated high affinity for these receptors. uliege.bebldpharm.com Studies on N-substituted piperidine analogs show that modifications to the benzyl (B1604629) group and the piperidine ring can significantly influence binding affinity and selectivity. For instance, N-[(4-methoxyphenoxy)ethyl]piperidines show high affinity for σ1 receptors, with Ki values in the low nanomolar range (0.89–1.49 nM). nih.gov Similarly, certain trishomocubane analogues featuring a substituted piperidine skeleton display high affinity for σ1 receptors (9-10 nM) and moderate affinity for σ2 receptors (230-310 nM). wikipedia.org This suggests that the benzylpiperidine scaffold is a promising framework for developing potent and selective sigma receptor ligands. nih.govwikipedia.org

Serotonin (B10506) (5-HT) Receptors and Transporter (SERT): The serotonergic system is a primary target for drugs treating depression and anxiety. Benzylpiperidine analogs have been evaluated for their ability to interact with serotonin receptors and the serotonin transporter (SERT). semanticscholar.org Dual-target ligands that simultaneously modulate 5-HT1A receptors and inhibit SERT are of particular interest. nih.gov While some functionalized 1-benzylpiperidine (B1218667) derivatives show low affinity for SERT, others display interesting polypharmacological profiles with activity at both SERT and cholinesterases. semanticscholar.org The affinity for these targets is highly dependent on the specific substitutions on the piperidine and benzyl moieties. semanticscholar.orgnih.gov

Dopamine (B1211576) (D) Receptors and Transporter (DAT): The dopaminergic system plays a crucial role in motor control, motivation, and reward. Piperidine derivatives have been investigated as ligands for dopamine receptors (D1-D5) and the dopamine transporter (DAT). nih.gov Structure-activity relationship (SAR) studies of 3,6-disubstituted piperidine analogues revealed that substitutions on the phenyl ring of the benzyl group are important for activity at DAT, with one enantiomer exhibiting a high potency (IC50 = 11.3 nM). medchemexpress.com Other studies on benzyloxy piperidine scaffolds have identified potent and selective antagonists for the D4 receptor. nih.gov The interaction often involves the protonated nitrogen of the piperidine ring forming a bond with key amino acid residues like Aspartate in the receptor binding site. nih.gov

Monoamine Transporters (DAT, NET, SERT): Beyond individual transporters, the broader interaction of benzylpiperidine analogs with all three major monoamine transporters—dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—has been a subject of research. These transporters are crucial for terminating synaptic transmission. Various piperidine and cathinone (B1664624) derivatives, which share structural similarities, show potent inhibition of NET and DAT. medchemexpress.com The selectivity profile (e.g., DAT vs. SERT vs. NET) can be finely tuned through chemical modifications, leading to the development of selective inhibitors for a single transporter or broad-spectrum agents that interact with multiple transporters. medchemexpress.com

Table 1: Receptor and Transporter Binding Affinities of Selected Piperidine Analogs This table compiles representative data from various studies to illustrate the binding profiles of the benzylpiperidine scaffold. Values are for different analogs and not for this compound itself unless specified.

| Compound Class | Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| N-Phenoxyethyl-4-methylpiperidines | σ1 Receptor | 0.34 - 1.49 nM (Ki) | nih.gov |

| Trishomocubane-piperidines | σ1 Receptor | 9 - 10 nM (Ki) | wikipedia.org |

| Trishomocubane-piperidines | σ2 Receptor | 230 - 310 nM (Ki) | wikipedia.org |

| cis-3,6-disubstituted piperidines | Dopamine Transporter (DAT) | 11.3 nM (IC50) | medchemexpress.com |

| Benzylpiperidine-benzimidazolinones | Acetylcholinesterase (AChE) | 0.39 µM (IC50) | |

| Benzylpiperidine-benzimidazolinones | Butyrylcholinesterase (BChE) | 0.16 µM (IC50) | |

| 3-(S)-benzyloxypiperidines | Dopamine D4 Receptor | 135 - 343 nM (Ki) | nih.gov |

Acetylcholinesterase (AChE): Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The benzylpiperidine scaffold has been incorporated into novel compounds designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. semanticscholar.org A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives were synthesized and evaluated, with some compounds showing potent, submicromolar inhibition of both AChE (IC50 = 0.39 µM) and BChE (IC50 = 0.16 µM). Kinetic studies revealed a competitive mode of inhibition for these compounds. Similarly, other research efforts have identified 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential AChE inhibitors, with the most potent analog having an IC50 value of 0.91 µM.

Pyruvate (B1213749) Dehydrogenase Kinases (PDKs): Pyruvate dehydrogenase kinases are mitochondrial enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC), a key control point in energy metabolism. medchemexpress.com Inhibition of PDKs is a therapeutic strategy for conditions like cancer, diabetes, and heart failure. A variety of chemical scaffolds have been identified as PDK inhibitors, targeting different binding sites on the enzyme, such as the ATP-binding pocket or the lipoamide (B1675559) site. wikipedia.orgsemanticscholar.org However, a review of the current scientific literature reveals no specific studies investigating this compound or its direct structural analogs as inhibitors of any of the four PDK isoforms (PDK1-4).

Ion channels are fundamental to cellular excitability and signaling processes, making them important drug targets. Piperidine-containing compounds have been shown to modulate the function of various ion channels. For example, a class of piperidine carboxamides was identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in pain and inflammation. The binding site for these compounds was located at the interface of transmembrane segments. Other studies have noted that alkaloids, including those with a piperidine structure like piperine, can alter the properties of lipid membranes, which in turn modulates the activity of ion channels embedded within the membrane. This indirect mechanism highlights the diverse ways in which benzylpiperidine analogs could potentially influence ion channel function.

The benzylpiperidine scaffold and related heterocyclic systems have been investigated for their potential as anticancer agents. Studies on piperidone compounds, which are structurally related to piperidines, have demonstrated selective cytotoxicity towards various cancer cell lines, including leukemia cells, at low micromolar concentrations. The mechanism of action for these compounds often involves the induction of apoptosis through the intrinsic pathway and may be related to proteasome inhibition. Similarly, derivatives of 1-(4-chlorobenzhydryl)piperazine, which shares the core piperazine (B1678402)/piperidine ring, showed significant cell growth inhibitory activity against a panel of cancer cell lines from the liver, breast, and colon.

Table 2: Cytotoxicity of Piperidone Analogs Against Cancer and Non-Cancerous Cell Lines Data represents the selective cytotoxic effects of piperidone compounds P3, P4, and P5.

| Cell Line | Cancer Type | Compound P3 IC50 (µM) | Compound P4 IC50 (µM) | Compound P5 IC50 (µM) |

|---|---|---|---|---|

| HL-60 | Leukemia | 1.87 | 1.98 | 3.52 |

| CCRF-CEM | Leukemia | 3.16 | 3.25 | 2.54 |

| Hs27 | Non-malignant | >10 | >10 | >10 |

| MCF-10A | Non-malignant | >10 | >10 | >10 |

Source: Adapted from related research on piperidones.

Piperidine derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. Various synthetic analogs have been screened for their efficacy against pathogenic bacteria and fungi. In one study, certain piperidine-substituted halogenobenzene derivatives inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli) bacteria, as well as the fungus Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. Other novel piperidine derivatives also exhibited potent inhibitory activity against a range of bacteria. The antimicrobial and antifungal properties are often attributed to the specific substitutions on the piperidine ring system.

The piperidine nucleus is a common feature in many compounds with documented antioxidant properties. Oxidative stress is implicated in numerous diseases, and agents that can scavenge reactive oxygen species (ROS) are of significant therapeutic interest. Derivatives of piperidine have been shown to exhibit free radical scavenging activity in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant capacity is often influenced by the electronic properties of the substituents on the aromatic rings attached to the piperidine moiety. For example, aryl groups with electron-donating substituents can enhance radical scavenging activity. In addition to direct antioxidant effects, some piperidine-containing compounds have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

In Vivo Biological Evaluation

The in vivo assessment of this compound and its analogs is crucial for determining their potential as therapeutic or diagnostic agents. This section explores the biodistribution, central nervous system activity, tumor imaging capabilities, and performance in various disease models.

Biodistribution and Pharmacokinetic Studies of Radiolabeled Analogs

Radiolabeling of this compound analogs is a key strategy for their in vivo evaluation, enabling non-invasive imaging and quantitative analysis of their distribution and pharmacokinetics. nih.gov Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for these investigations, offering high sensitivity for whole-body imaging. nih.govccspublishing.org.cn The choice of radionuclide is critical, with isotopes like ¹²³I, ⁹⁹ᵐTc, and ¹¹¹In being used for SPECT, while ⁶⁸Ga, ¹⁸F, and ⁶⁴Cu are common for PET imaging. ccspublishing.org.cn

Biodistribution studies of radiolabeled compounds, analogous to what would be expected for a radiolabeled version of this compound, typically involve intravenous administration to animal models. mdpi.com Subsequent imaging at various time points reveals the compound's accumulation in different organs and tissues. mdpi.com For instance, studies on other radiolabeled molecules have shown rapid accumulation in organs like the liver, with subsequent elimination through urine. mdpi.com The pharmacokinetic profile, including blood concentration over time, can also be determined from these imaging studies. nih.gov

Table 1: Commonly Used Radionuclides in PET and SPECT Imaging

| Imaging Modality | Radionuclide |

|---|---|

| PET | ⁶⁸Ga |

| PET | ¹⁸F |

| PET | ⁶⁴Cu |

| SPECT | ¹²³I |

| SPECT | ⁹⁹ᵐTc |

| SPECT | ¹¹¹In |

Evaluation of Central Nervous System (CNS) Activity

Piperidine is a known constituent of the mammalian brain and has been shown to influence various neural mechanisms. nih.gov It can affect synaptic transmission and play a role in regulating emotional behavior, sleep, and extrapyramidal functions. nih.gov Given this intrinsic activity of the piperidine moiety, derivatives such as this compound are of interest for their potential CNS effects.

Studies on various piperidine derivatives have explored their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.govnih.gov These investigations often involve evaluating the compound's ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic system responsible for learning and memory. nih.govnih.gov Animal models, such as those with scopolamine-induced memory impairment, are used to assess the in vivo efficacy of these compounds in improving cognitive function. nih.govnih.gov

The ability of a compound to cross the blood-brain barrier is a prerequisite for CNS activity. mdpi.com Biodistribution studies using radiolabeled analogs can provide direct evidence of brain uptake. mdpi.com For example, PET imaging studies with some radiolabeled small molecules have demonstrated their capacity to penetrate the brain. mdpi.com

Tumor Uptake and Imaging Potential (for radiolabeled analogs)

Radiolabeled analogs of this compound hold potential for tumor imaging. The principle behind this application is the preferential accumulation of the radiotracer in tumor tissue compared to surrounding healthy tissue. mdpi.com This differential uptake allows for the visualization of tumors using PET or SPECT imaging. ccspublishing.org.cn

The tumor-targeting efficacy of a radiolabeled compound depends on several factors, including its affinity for specific receptors overexpressed on cancer cells. nih.gov For instance, radiolabeled peptides have been successfully used to target tumors by binding to receptors like the cholecystokinin (B1591339) subtype 2 receptor (CCK2R). nih.gov Similarly, the development of radiolabeled this compound analogs would likely focus on targeting specific molecular markers associated with cancer.

In vivo studies in tumor-bearing animal models are essential to evaluate the tumor uptake of a new radiotracer. mdpi.com These studies typically measure the percentage of the injected dose per gram of tissue (% ID/g) in the tumor and other organs at different time points post-injection. mdpi.com High tumor-to-blood and tumor-to-muscle ratios are indicative of good imaging potential. mdpi.com

Studies in Disease Models (e.g., Cancer, Neurological Disorders)

The therapeutic potential of this compound and its analogs can be investigated in various disease models.

Neurological Disorders: For neurological disorders like Alzheimer's disease, animal models that mimic the cognitive deficits observed in humans are employed. nih.gov For example, intracerebroventricular injection of streptozotocin (B1681764) in rats can induce a state of dementia, providing a model to test the efficacy of potential treatments. nih.gov Behavioral tests, such as the Morris water maze, are used to assess learning and memory. nih.govnih.gov

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is fundamental to their development as therapeutic agents.

Elucidation of Molecular Mechanisms of Action

The biological activity of piperidine-containing compounds can be attributed to their interaction with various molecular targets and signaling pathways. nih.gov For instance, in the context of cancer, piperidine and its derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways. nih.gov

Key signaling pathways that have been implicated in the anticancer effects of piperidine-containing compounds include:

NF-κB Pathway: This pathway is crucial for cell survival, and its inhibition can lead to apoptosis. nih.gov

PI3K/Akt Pathway: This is another important cell survival pathway, and its downregulation can promote cancer cell death. nih.gov

STAT-3 Pathway: The suppression of this pathway has been linked to the induction of apoptosis in cancer cells. nih.gov

Furthermore, these compounds can trigger the release of reactive oxygen species (ROS) and activate mitochondrial-mediated apoptosis by modulating the expression of proteins like Bax and Bcl-2. nih.gov The activation of caspases, which are key executioners of apoptosis, is also a common mechanistic feature. nih.gov

In the context of neurological disorders, the mechanism of action of piperidine derivatives often involves the inhibition of cholinesterases. nih.govnih.gov Kinetic studies can reveal the nature of this inhibition (e.g., competitive, non-competitive, or mixed-type), providing insights into how the compound interacts with the enzyme's active site. nih.govnih.gov

Table 2: Investigated Molecular Targets and Pathways for Piperidine Derivatives

| Biological Effect | Molecular Target/Pathway |

|---|---|

| Anticancer | NF-κB, PI3K/Akt, STAT-3 signaling pathways |

| Anticancer | Induction of apoptosis via caspase activation |

| Neuroprotection | Inhibition of Acetylcholinesterase (AChE) |

| Neuroprotection | Inhibition of Butyrylcholinesterase (BChE) |

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the target engagement and pathway analysis of the chemical compound this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on the target engagement and pathway analysis solely for this compound as requested. The scientific community has not published any data that would meet the specific requirements of the outlined article structure.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 3 Iodobenzyl Piperidine Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications at the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring is a critical site for modification, often serving as a key interaction point with biological targets. nih.gov Altering the substituent on this nitrogen can dramatically impact receptor binding and functional activity.

In studies of related N-benzylpiperidine series, replacing a small alkyl group (like N-methyl) on the piperidine or piperazine (B1678402) nitrogen with larger, more complex moieties has shown varied effects. For instance, introducing N-phenyl groups can lead to a significant decrease in affinity for certain receptors. nih.gov Conversely, substituting with N-benzyl or N-phenethyl side chains has been shown to maintain or even enhance affinity for specific dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The nature of these substitutions—whether they are bulky, flexible, or rigid—influences the conformational freedom of the side chain and modifies the basicity and accessibility of the distal nitrogen, which can be crucial for receptor interaction. nih.gov

| Modification at Piperidine Nitrogen | General Effect on Activity | Receptor Example |

| N-Phenyl | Dramatic decrease in affinity | D(4.2), D(2L), 5-HT(2A) |

| N-Cyclohexyl | Restoration of some affinity | D(4.2), D(2L), 5-HT(2A) |

| N-Benzyl / N-Phenethyl | Significant affinity maintained/enhanced | D(4.2), 5-HT(2A) |

Table based on findings from studies on analogous pyridobenzodiazepine series. nih.gov

Modifications on the Iodobenzyl Moiety

The iodobenzyl portion of the molecule presents multiple opportunities for modification that can influence biological activity. The position and nature of substituents on the benzyl (B1604629) ring are critical determinants of a compound's affinity and selectivity for its target.

In broader studies of N-benzylpiperidine derivatives, substitutions at the ortho, meta, and para positions of the benzyl ring have been shown to modulate affinity for various transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET). researchgate.net For example, in one series of compounds, placing a trifluoromethyl substituent at the ortho position of the N-benzyl ring resulted in a compound that acted as an allosteric modulator of the serotonin transporter, despite having low affinity for the transporter itself. researchgate.net The electronic properties (electron-donating or electron-withdrawing) and the size of the substituent can influence interactions within the binding pocket of the target protein. nih.gov

Effects of Stereochemistry

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target. nih.gov For piperidine-containing compounds, stereoisomers can exhibit vastly different pharmacological profiles.

The piperidine ring typically adopts a chair conformation. wikipedia.org Substituents on the ring can exist in either axial or equatorial positions, leading to different spatial orientations. wikipedia.org The stereoselective synthesis of piperidine derivatives is crucial for isolating the more active enantiomer or diastereomer. nih.govwhiterose.ac.uk For instance, controlling the stereochemistry during synthesis can lead to specific cis- or trans-isomers, which may have distinct biological activities due to how they fit into a receptor's binding site. whiterose.ac.uk While specific stereochemical studies on 1-(3-Iodobenzyl)piperidine were not found, the principles derived from related structures underscore the importance of stereochemistry in optimizing potency and reducing off-target effects. nih.gov

Ligand Efficiency and Druglikeness Optimization

In modern drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties that translate into a good pharmacokinetic and safety profile. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. nih.govresearchgate.net

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule, providing an indication of how efficiently a compound binds to its target. taylorandfrancis.comLipophilic Ligand Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity (logP or logD), helping to guide the optimization of compounds that are not only potent but also have a lower risk of promiscuity and toxicity associated with high lipophilicity. univie.ac.atnih.gov

Optimizing these parameters is a key goal during lead optimization. For a series of benzophenone (B1666685) derivatives acting as P-glycoprotein inhibitors, smaller ligands demonstrated higher ligand efficiency values compared to larger, dimeric structures. univie.ac.at This highlights a common strategy in drug design: achieving high potency without excessively increasing molecular weight or lipophilicity. nih.gov The goal is to find a balance where the molecule is "just right"—potent enough for its intended effect while maintaining properties that allow it to be well-absorbed, distributed, and cleared from the body.

| Metric | Definition | Importance in Optimization |

| Ligand Efficiency (LE) | Binding affinity normalized for molecular size (heavy atom count). taylorandfrancis.com | Helps select smaller, more efficient fragments and leads for development. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | Potency minus the logP value. nih.gov | Guides the design of compounds with a better balance of potency and lipophilicity, reducing risks of off-target effects and poor ADME properties. univie.ac.at |

Rational Design Principles for Novel Analogs

The development of novel analogs of this compound would be guided by rational design principles that leverage an understanding of the target's structure and the SAR of existing ligands. researchgate.netmdpi.com This approach often involves computational tools and established medicinal chemistry strategies.

Pharmacophore Modeling: A key strategy is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For ligands targeting specific receptors, this model typically includes features like a basic amine center (provided by the piperidine nitrogen), hydrophobic regions, and hydrogen bond donors or acceptors. nih.gov

Structure-Based Design: If the crystal structure of the target protein is available, structure-based drug design can be employed. This involves docking virtual compounds into the binding site to predict their binding mode and affinity, allowing for the design of new analogs with improved interactions. nih.gov

Bioisosteric Replacement: Another common strategy is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. For example, the iodine atom on the benzyl ring could be replaced with other halogens (Br, Cl) or other electron-withdrawing groups to probe the effect on activity. Similarly, the piperidine ring itself could be replaced with other heterocyclic systems like piperazine or morpholine (B109124) to explore how changes in basicity and hydrogen bonding potential affect the pharmacological profile. nih.gov These systematic modifications help to build a comprehensive understanding of the SAR and guide the synthesis of more potent and selective analogs. univie.ac.atmdpi.com

Potential Therapeutic and Diagnostic Applications

Applications in Oncology (e.g., Anticancer Agents, Tumor Imaging)

The piperidine (B6355638) nucleus is a core component of numerous molecules investigated for their anticancer properties. nih.govencyclopedia.pub These compounds can trigger cancer cell death by activating various molecular pathways leading to apoptosis and can inhibit cell migration and induce cell cycle arrest. nih.gov

A significant area of application for iodinated benzylpiperidine analogues is in tumor imaging. Many human tumor cell lines, including melanoma, colon, lung, brain, and breast cancers, express a high density of sigma receptors. nih.gov This overexpression makes sigma receptors an attractive target for diagnostic probes. Radioiodinated piperidine and piperazine (B1678402) derivatives have been developed as high-affinity ligands for these receptors, enabling visualization of tumors using Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

For instance, studies with radioiodinated ligands in tumor-bearing mice have demonstrated high uptake and prolonged retention of the compounds in tumors, with low accumulation in blood and muscle, leading to excellent tumor-to-tissue ratios. nih.govnih.gov Research has shown a direct correlation between the accumulation of these radiotracers in tumors and the level of sigma receptor expression. nih.gov Furthermore, the uptake of these imaging agents can reflect the tumor's proliferation rate, suggesting they could serve as markers for measuring the proliferative status of a cancer. nih.gov

| Compound/Analogue | Application | Key Findings | Citations |

|---|---|---|---|

| [125I]o-BON (A radioiodinated piperazine) | SPECT Tumor Imaging | Showed high tumor uptake and prolonged retention. Accumulation correlated with sigma receptor expression and tumor proliferation rate. | nih.gov |

| [123I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine | SPECT Melanoma Imaging | Exhibited high uptake and retention in B16 melanoma and A375 human malignant melanoma tumors. Achieved high tumor-to-tissue ratios. | nih.gov |

| Radioiodinated aza-vesamicol derivatives | Sigma Receptor-Positive Tumor Imaging | Novel radioiodinated compounds exhibited high uptake in tumors and lower uptake in non-target tissues compared to previous probes. | nih.gov |

Neuropharmacological Applications (e.g., CNS Diseases, Sigma Receptor Ligands, Acetylcholinesterase Inhibitors, Monoamine Transporter Modulation)

The 1-benzylpiperidine (B1218667) structure is a key pharmacophore for targeting various proteins in the central nervous system (CNS), making its derivatives promising candidates for treating neurological and psychiatric disorders. encyclopedia.pubclinmedkaz.org

Sigma Receptor Ligands: Derivatives of 1-benzylpiperidine are recognized as potent ligands for sigma receptors. researchgate.netunict.it The sigma-1 receptor, in particular, is implicated in modulating learning, memory, and emotion and is a target for various CNS disorders. researchgate.net Structurally similar compounds, such as 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, have demonstrated high binding affinity for both sigma-1 and sigma-2 receptors. researchgate.net Antagonism of the sigma-1 receptor is a validated strategy for pain treatment, and several piperidine-based antagonists have shown significant analgesic activity in preclinical pain models. unict.itnih.govnih.gov

Acetylcholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Several 1-benzylpiperidine derivatives have been designed and synthesized as potent AChE inhibitors. mdpi.comnih.govnih.gov Studies have shown that compounds containing the N-benzylpiperidine moiety can exhibit submicromolar inhibitory activity against AChE and provide neuroprotective effects in cellular models. mdpi.comnih.gov

Monoamine Transporter Modulation: The 1-benzylpiperidine scaffold is also crucial for ligands that target monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). mdpi.comnih.gov A notable example is the radioiodinated compound [¹²³I]β-CIT (4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine), which is used for imaging dopamine transporter density in patients with Parkinson's disease. mdpi.com Other N-benzylpiperidine analogues have been shown to be potent and selective inhibitors of dopamine uptake. nih.gov

| Target | Therapeutic Relevance | Example Finding | Citations |

|---|---|---|---|

| Sigma-1 Receptor | Neuropathic pain, Neurodegenerative disorders | 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] acts as a potent and selective sigma-1 receptor antagonist with analgesic activity. | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones showed submicromolar inhibition of AChE and memory amelioration in a mouse model. | nih.gov |

| Dopamine Transporter (DAT) | Parkinson's Disease, CNS disorders | Substituted N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine are potent DAT binding inhibitors. | nih.gov |

| Serotonin Transporter (SERT) | Depression, Alzheimer's Disease | Certain 1-benzoylpiperidine derivatives show affinity for the serotonin transporter. | mdpi.com |

Anti-infective Agents (Antimicrobial, Antiviral, Antifungal, Antiparasitic)

The piperidine ring is present in a variety of compounds exhibiting a wide spectrum of anti-infective properties. nih.govacademicjournals.org Research has demonstrated that synthetic piperidine derivatives can be effective against Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govacademicjournals.orgbiointerfaceresearch.com

For example, certain halogenated benzene (B151609) derivatives substituted with piperidine have been shown to inhibit the growth of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the yeast-like fungus Candida albicans. nih.gov In another study, the hydrochloride salt of 1-benzyl-4-adamantancarbonyloxy piperidine, a related structure, was found to possess potent antifungal activity against Cryptococcus neoformans with low toxicity. researchgate.net The anti-infective potential of the piperidine scaffold makes it a valuable template for the development of new therapeutic agents to combat infectious diseases. researchgate.netbiomedpharmajournal.org

Anti-inflammatory and Immunomodulatory Agents

Derivatives of piperidine have been reported to possess anti-inflammatory activity. irjpms.com Studies have shown that certain synthetic piperidine compounds can inhibit protein denaturation, a well-documented cause of inflammation. irjpms.com The anti-inflammatory effects of piperidine-containing molecules are an active area of investigation, with the potential to yield new treatments for inflammatory conditions. biointerfaceresearch.com The drug CP-690550, which contains a tetrahydropyridine nucleus, is an inhibitor of Janus kinase 3 (JAK3) and is used to treat autoimmune diseases. academicjournals.org

Other Emerging Applications (e.g., Anti-diabetic, Analgesic, Anti-arrhythmic)

The versatility of the piperidine scaffold has led to its exploration in several other therapeutic areas.

Anti-diabetic Agents: A growing body of evidence suggests that piperidine derivatives could be effective in the management of diabetes mellitus. nih.govnih.gov These compounds have been shown to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, these agents can help to control blood glucose levels, offering a potential therapeutic approach for type II diabetes. nih.govnih.gov

Analgesic Agents: As mentioned previously, many piperidine derivatives exhibit significant analgesic properties, largely through their interaction with sigma-1 receptors. nih.govpjps.pk Phenylpiperidine derivatives are a well-known class of opioid analgesics that act primarily as mu-opioid receptor agonists to inhibit pain pathways. painphysicianjournal.com Additionally, sigma-1 receptor antagonists with a benzylpiperidine structure have been shown to produce dose-dependent antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain. unict.itnih.gov

Anti-arrhythmic Agents: The benzoylpiperidine fragment, which is structurally related to benzylpiperidine, is found in molecules with anti-arrhythmic properties. mdpi.com This suggests that the broader class of piperidine derivatives may have potential applications in the treatment of cardiac arrhythmias, although this remains a less explored area of research for the 1-(3-Iodobenzyl)piperidine scaffold specifically. clinmedkaz.org

Future Perspectives and Research Directions

Development of Highly Selective and Potent Analogs

A primary focus of future research will be the rational design and synthesis of new analogs with enhanced potency and selectivity for specific biological targets. The N-benzylpiperidine motif is a versatile tool that medicinal chemists frequently use to adjust both efficacy and physicochemical properties in drug development. nih.gov The development of highly substituted piperidine (B6355638) analogs is a significant task in organic chemistry, as these structures are common in bioactive natural products and synthetic drugs. ajchem-a.com

Strategies for developing new analogs include:

Structural Modifications: Introducing various substituents on the benzyl (B1604629) and piperidine rings to optimize interactions with target proteins. For instance, modifying the linker between the core rings or altering the substitution pattern can lead to compounds with significantly improved affinity and selectivity. nih.govnih.gov

Stereochemical Optimization: Exploring the stereochemistry of the piperidine ring and any chiral centers to enhance potency and reduce off-target effects. nih.gov Asymmetric synthesis methods are crucial for obtaining specific isomers, which is often a requirement to meet modern pharmaceutical standards. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability, bioavailability, or target engagement.

Recent synthetic methodologies, such as gold-catalyzed annulation and radical cyclization, offer novel pathways to create diverse and complex piperidine-based structures. ajchem-a.commdpi.com These advanced techniques will be instrumental in generating a library of novel analogs for biological screening.

Exploration of Novel Biological Targets

While the sigma receptors are primary targets for many piperidine derivatives, future research will aim to identify and validate novel biological targets to expand their therapeutic applications. The N-benzylpiperidine scaffold is present in numerous approved drugs and clinical candidates, highlighting its potential to interact with a wide range of biological systems. nih.gov

Potential new targets for analogs of 1-(3-Iodobenzyl)piperidine include:

Cholinesterases: Based on the structure of the approved Alzheimer's drug Donepezil, which contains an N-benzylpiperidine core, new analogs could be designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

Muscarinic Receptors: The piperidine scaffold has been successfully used to develop potent and selective M2 muscarinic receptor antagonists, suggesting that new derivatives could be tailored for this receptor family. nih.gov

HDM2-p53 Interaction: Novel disubstituted piperidines have been developed as inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.govresearchgate.net This opens the possibility of designing this compound analogs for oncological applications.

The table below summarizes potential targets and the therapeutic rationale for exploring them with novel piperidine analogs.

| Potential Target | Therapeutic Rationale | Key Research Findings |

| Sigma-1 Receptor (S1R) | Neuropathic pain, neurodegenerative diseases | S1R antagonism has shown analgesic effects in preclinical models. nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's disease | Rational modification of the Donepezil structure led to potent new AChE inhibitors. nih.gov |

| Butyrylcholinesterase (BuChE) | Advanced Alzheimer's disease | Dual-target inhibitors for both AChE and BuChE can be developed from the N-benzylpiperidine scaffold. nih.gov |

| HDM2 Protein | Cancer | Piperidine-derived compounds can disrupt the HDM2-p53 interaction, restoring tumor suppressor function. nih.govresearchgate.net |

| Muscarinic M2 Receptor | Cognitive disorders | Piperidinyl piperidine analogs have demonstrated potent and selective M2 antagonism. nih.gov |

Advanced Computational Modeling Approaches

Advanced computational tools are indispensable for accelerating the drug discovery process. In the context of this compound, these approaches can provide deep insights into ligand-receptor interactions, guide the design of new analogs, and predict their pharmacological profiles.

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to understand the binding modes of piperidine derivatives within the active sites of targets like the sigma-1 receptor, helping to rationalize experimental data and guide the design of new compounds with improved affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For piperidine derivatives, QSAR can be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal crucial information about the stability of binding interactions and the role of specific amino acid residues, which is vital for structure-based optimization. nih.gov

These computational studies, often based on crystal structures of target proteins, allow for a rational, structure-based design approach, moving beyond traditional trial-and-error synthesis. nih.gov

Integration of Omics Technologies in Mechanistic Studies